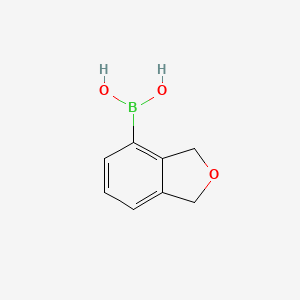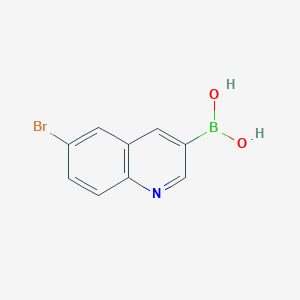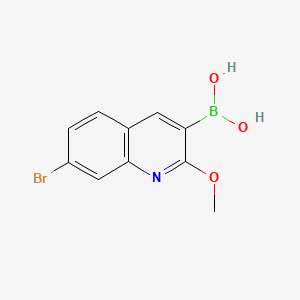
(1,3-Dihydroisobenzofuran-4-yl)boronic acid
Vue d'ensemble
Description
(1,3-Dihydroisobenzofuran-4-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,3-Dihydroisobenzofuran-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dihydroisobenzofuran-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sensing and Detection Applications : Boronic acids are known for their reversible covalent bonding, making them useful in sensing, separation systems, and self-organizing systems (Bull et al., 2013). They have shown potential in detecting various biological active substances like carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide, which are crucial in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Biomedical Applications : These compounds have shown promise in treating conditions such as HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them suitable for biomedical applications, though they remain underutilized (Cambre & Sumerlin, 2011).
Drug Delivery Systems : Boronic acid-decorated (co)polymers have applications ranging from glucose sensors to autonomous drug delivery systems. They are responsive and can be used for self-regulated drug delivery (Vancoillie & Hoogenboom, 2016).
Catalysis and Chemical Synthesis : Boronic acid catalysis is instrumental in reactions like the highly enantioselective aza-Michael addition, leading to the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015). Also, they play a role in the synthesis of other complex organic compounds.
Electrochemical Sensing : Boronic acid-based electrochemical sensors are effective for detecting biological analytes in solutions and surfaces, which has implications in health diagnostics and the development of functional materials (Li et al., 2015).
Propriétés
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)8-3-1-2-6-4-12-5-7(6)8/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHOWEYXZJXHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2COCC2=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dihydroisobenzofuran-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyphenyl]boronic acid](/img/structure/B8206340.png)
![Pyrido[2,3-b]pyrazin-7-ylboronic acid](/img/structure/B8206342.png)

![[2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid](/img/structure/B8206349.png)


![[2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid](/img/structure/B8206367.png)


![[4-(2-Aminopropoxy)phenyl]boronic acid;hydrochloride](/img/structure/B8206392.png)


![[3-Chloro-2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid](/img/structure/B8206431.png)
